![molecular formula C8H10N4O B2881606 2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 1340774-55-1](/img/structure/B2881606.png)
2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines It is characterized by the presence of a triazole ring fused to a pyridine ring, with a methoxymethyl group attached to the triazole ring
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes . For instance, JAK inhibitors can block the JAK-STAT signaling pathway, affecting cell growth and immune response .
Biochemical Pathways
Based on its potential targets, it may influence pathways such as the jak-stat signaling pathway, which is involved in cell growth, differentiation, and immune response .
Result of Action
Similar compounds have been shown to have antiproliferative activities against certain cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction typically occurs in dry toluene at 140°C, resulting in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis offers a scalable and efficient route for large-scale production. The methodology’s broad substrate scope and functional group tolerance make it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazolopyridines.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound exhibits activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Pharmaceutical Research: It is utilized in the development of new drugs and therapeutic agents due to its diverse biological activities.
Industrial Applications: The compound’s unique chemical properties make it valuable in various industrial processes, including the synthesis of other heterocyclic compounds.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine stands out due to its methoxymethyl group, which imparts unique chemical properties and biological activities. This differentiates it from other triazolopyridines, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-13-5-7-10-8-6(9)3-2-4-12(8)11-7/h2-4H,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEQLVHFHARVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C=CC=C(C2=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
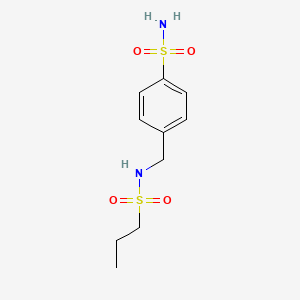
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2881529.png)
![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid](/img/structure/B2881530.png)
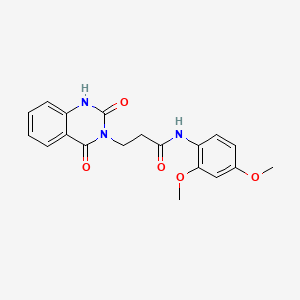
![(2E)-N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE](/img/structure/B2881532.png)

![4-Methoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2881535.png)
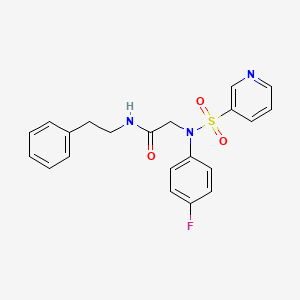
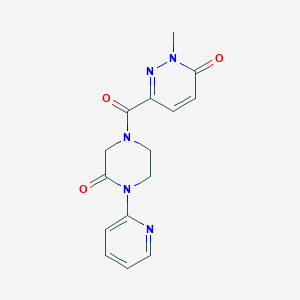


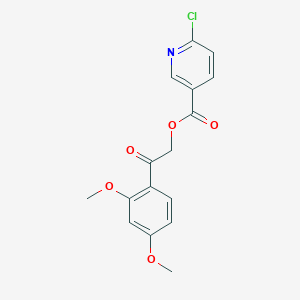
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2881544.png)
![2-[benzyl(methyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2881545.png)
